molecular formula C18H16N2O2 B2698020 ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate CAS No. 94209-24-2

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Cat. No. B2698020
CAS RN: 94209-24-2
M. Wt: 292.338
InChI Key: BWTLOAULVWBENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Synthesis Analysis

The synthesis of pyrazole derivatives involves a cyclocondensation reaction between a suitable hydrazine, acting as a bidentate nucleophile, and a carbon unit . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of pyrazole derivatives is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Safety and Hazards

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate may cause serious eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being discussed . This research has summarized novel strategies and wide applications of pyrazole scaffold .

properties

IUPAC Name

ethyl 2,5-diphenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLOAULVWBENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.